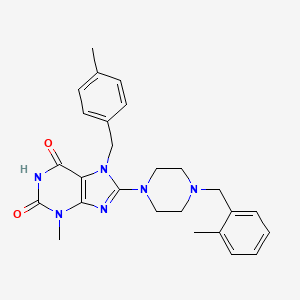
3-methyl-7-(4-methylbenzyl)-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-7-(4-methylbenzyl)-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.566. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(4-methylbenzyl)-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(4-methylbenzyl)-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
A series of novel purine linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects. A cluster of six analogues demonstrated promising activity against Mycobacterium tuberculosis H37Rv, with greater potencies relative to current drugs such as Ethambutol. This research also involved computational molecular docking analysis, providing models for strong interactions of the inhibitors with MurB and a template for future development of preclinical agents against Mycobacterium tuberculosis (Srihari Konduri et al., 2020).
Marine-Derived Actinomycete Studies
Research on marine-derived actinomycete Streptomyces sp. FXJ7.328 led to the isolation of five new diketopiperazine derivatives. Among these, compounds showed modest antivirus activity against influenza A (H1N1) virus. This study highlights the potential of marine-derived compounds in developing new antiviral agents (Pei-Pei Wang et al., 2013).
Luminescent Properties and Electron Transfer
A study on novel piperazine substituted naphthalimide model compounds revealed their fluorescence quantum yields and the potential for photo-induced electron transfer (PET) processes. These findings are significant for applications in molecular electronics and the development of fluorescent probes (Jiaan Gan et al., 2003).
Antiproliferative and Differentiation Activities
Piperazine derivatives were tested for their ability to inhibit K-562 cell proliferation and induce erythroid differentiation in chronic myelogenous leukemia. This research contributes to the exploration of new therapeutic agents for cancer treatment, showing the potential of piperazine derivatives in inhibiting cell proliferation and inducing differentiation (Antoine M. Saab et al., 2013).
properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-18-8-10-20(11-9-18)16-32-22-23(29(3)26(34)28-24(22)33)27-25(32)31-14-12-30(13-15-31)17-21-7-5-4-6-19(21)2/h4-11H,12-17H2,1-3H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNJAJFDNREQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(4-methylbenzyl)-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2442956.png)
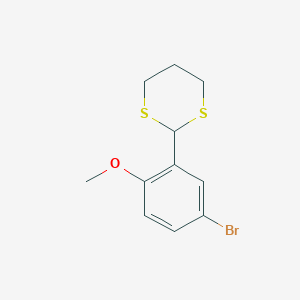

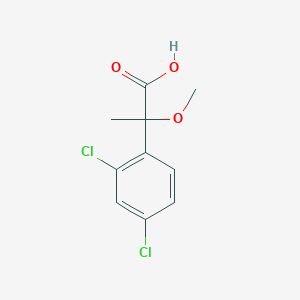

![3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2442963.png)
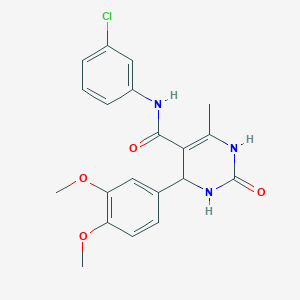
![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2442965.png)
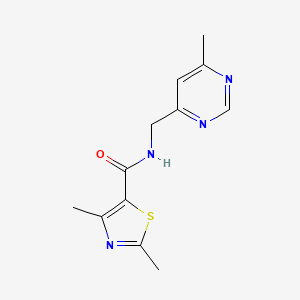
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2442967.png)
![2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2442968.png)

![(E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one](/img/structure/B2442972.png)
![4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine](/img/structure/B2442973.png)